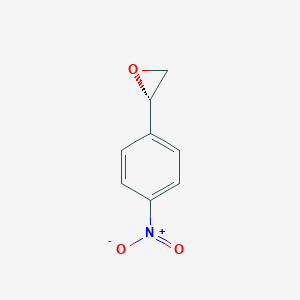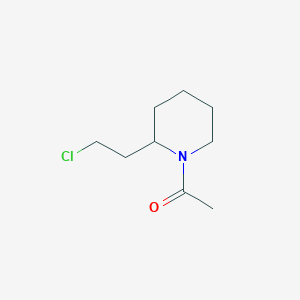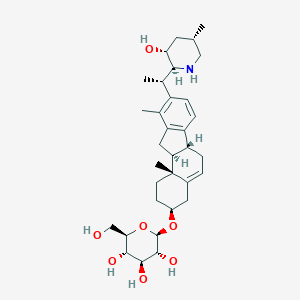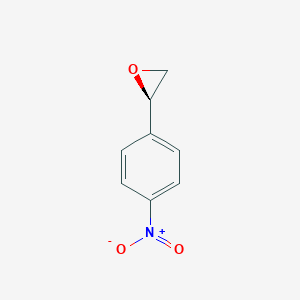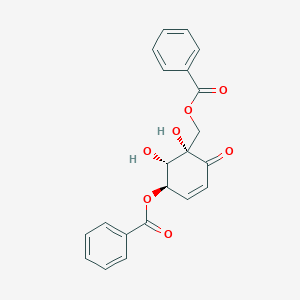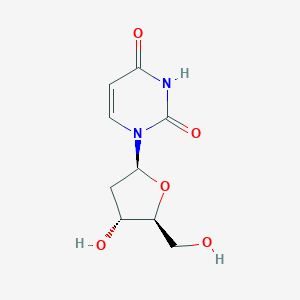
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
This compound, also known by its CAS Number 189282-17-5, is a type of nucleoside . It has a molecular weight of 228.20 and a molecular formula of C9H12N2O5 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.20 . Other physical and chemical properties like boiling point or storage conditions are not specified in the search results.Scientific Research Applications
Antibacterial Activity
Scientific Field
Summary of Application
Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used in the search for new drugs to combat microbial resistance .
Methods of Application
The inclusion of the furan nucleus is an essential synthetic technique in the creation of these antibacterial agents .
Results or Outcomes
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Synthesis of Structurally Diverse Molecules
Scientific Field
Summary of Application
Furanoid glycals have been used as key intermediates for the synthesis of structurally diverse molecules .
Methods of Application
Furanoid glycals are synthesized using various methods and their structural reactions offer a wide range of prospects in the field of organic chemistry .
Results or Outcomes
Furanoid glycals have been shown to possess great potential as they have been used in the synthesis of natural products with various biological activities .
Food Safety
Scientific Field
Summary of Application
Given the potential carcinogenicity of furans in humans, several studies have focused on assessing furan levels in various food products .
Methods of Application
Furan levels in foods are assessed using various analytical methods .
Results or Outcomes
The results of these assessments are used in country-specific risk assessments to ensure food safety .
Antimicrobial Drugs
Scientific Field
Summary of Application
Furan derivatives have been used in the development of new antimicrobial drugs to combat microbial resistance .
Methods of Application
The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Results or Outcomes
Synthesis of Natural Products
Summary of Application
Furanoid glycals have been used as key intermediates for the synthesis of natural products with various biological activities .
Results or Outcomes
Furanoid glycals have been shown to possess great potential, as they have been used in the synthesis of natural products with various biological activities .
Sustainable Chemicals
Scientific Field
Summary of Application
The multiplicity of applications of furans and their derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .
Methods of Application
The use of inedible agricultural residues, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc., as alternative sources for biobased chemical feedstock comes with sundry associated benefits .
Results or Outcomes
With global challenges on energy security, non-sustainable petroleum resources, volatile oil prices, global warming, and the attendant environmental challenges, associated with fossil hydrocarbons, studies have demonstrated that, with concerted efforts by governments, industries and policymakers at all levels, in a synergised collaboration with other key players, promoting the use of inedible agricultural residues as alternative sources for biobased chemical feedstock, comes with sundry associated benefits .
Bio-Based Materials
Scientific Field
Methods of Application
The use of furan platform chemicals in the creation of bio-based materials .
Results or Outcomes
The use of furan platform chemicals in the creation of bio-based materials has shown potential beyond fuels and plastics .
properties
IUPAC Name |
1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-GKROBHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940443 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
189282-17-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



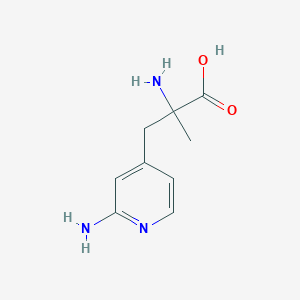
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
